molecular formula C21H25NO4 B131872 D-Tetrahydropalmatine CAS No. 3520-14-7

D-Tetrahydropalmatine

Cat. No.: B131872
CAS No.: 3520-14-7
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Tetrahydropalmatine (D-THP) is an isoquinoline alkaloid primarily isolated from Corydalis species, such as Corydalis yanhusuo. It is a stereoisomer of L-tetrahydropalmatine (L-THP), with the molecular formula C₂₁H₂₅NO₄ (molecular weight: 355.43 g/mol) and CAS number 3520-14-7 . D-THP acts as a dopamine receptor antagonist, showing preferential affinity for D1 receptors, and inhibits organic cation transporter 1 (OCT1) .

Properties

IUPAC Name

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359548
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3520-14-7
Record name Tetrahydropalmatine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Reaction Steps:

  • Tandem 1,2-Addition/Cyclization :

    • Substrates : 2,3-Dimethoxy-6-methylbenzamide (6 ) and 3,4-dimethoxybenzaldehyde hydrazone (19 ).

    • Conditions : Lithiation with LDA at −78°C, followed by quenching with NH₄Cl.

    • Outcome : Dihydroisoquinolones (20 ) are obtained in 54–55% yield.

  • N–N Bond Cleavage and Reduction :

    • The hydrazone auxiliary is removed via hydrogenolysis (H₂/Pd-C), and the carbonyl group is reduced using NaBH₄ to yield tetrahydroisoquinolines (22 ) with 99% enantiomeric excess (ee).

  • Pomeranz–Fritsch Cyclization :

    • Conditions : Treatment with polyphosphoric acid (PPA) at 100°C.

    • Outcome : Forms the THIQ scaffold, yielding (R)-(+)-D-THP (9% overall yield) or (S)-(−)-D-THP (17% overall yield) after optimization.

Table 1: Performance Metrics of Asymmetric Synthesis

StepConditionsYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
1,2-Addition/CyclizationLDA, −78°C, NH₄Cl54–55≥96%
N–N Bond CleavageH₂/Pd-C, NaBH₄8599%
Pomeranz–FritschPPA, 100°C9–17*89–98%
*Overall yield after seven steps.

Cyclization Strategies in Total Synthesis

Bischler–Napieralski Reaction

This classical method forms the isoquinoline core through cyclodehydration of β-phenylethylamides. For D-THP, 2,3-dimethoxyphenethylamide derivatives undergo cyclization under acidic conditions (POCl₃ or PPA) to yield dihydroisoquinolines, which are subsequently reduced to THIQ.

  • Substrates : Phenethylamide derivatives.

  • Conditions : POCl₃ (reflux) or PPA (100–120°C).

  • Yield : 55–75% for THIQ intermediates.

Pictet–Spengler Reaction

This method condenses β-arylethylamines with aldehydes to form THIQ scaffolds. For D-THP, 3,4-dimethoxyphenethylamine reacts with formaldehyde under acidic conditions (HCl/EtOH) to generate the tetrahydroprotoberberine skeleton.

  • Substrates : 3,4-Dimethoxyphenethylamine, formaldehyde.

  • Conditions : HCl in ethanol, 60°C.

  • Yield : 50–60%.

Heck Cyclization

Late-stage Heck reactions assemble the aromatic A-ring of D-THP. A vinyl iodide intermediate undergoes palladium-catalyzed coupling to form the biaryl bond, critical for the THIQ structure.

  • Catalyst : Pd(OAc)₂, PPh₃.

  • Conditions : DMF, 100°C.

  • Yield : 62% for the cyclized product.

Table 2: Comparative Analysis of Cyclization Methods

MethodKey Reagents/ConditionsYield (%)Stereochemical Outcome
Bischler–NapieralskiPOCl₃, reflux55–75Racemic mixture
Pictet–SpenglerHCl, EtOH, 60°C50–60Moderate ee (requires chiral auxiliaries)
Heck CyclizationPd(OAc)₂, DMF, 100°C62Retains configuration

Industrial-Scale Production Considerations

While laboratory syntheses prioritize enantiopurity, industrial production of D-THP faces challenges in cost and scalability. Key considerations include:

  • Catalyst Recycling : Transition metal catalysts (e.g., Pd) are cost-prohibitive at scale. Immobilized catalysts or flow chemistry may improve efficiency.

  • Solvent Reduction : Replace DMF or THF with greener solvents (e.g., cyclopentyl methyl ether) to meet environmental regulations.

  • Continuous Flow Systems : Enhance yield and reproducibility in steps like lithiation or cyclization .

Chemical Reactions Analysis

Types of Reactions: D-Tetrahydropalmatine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Pharmacological Properties

D-THP exhibits a range of pharmacological activities:

  • Analgesic Effects : D-THP has been shown to alleviate pain through multiple mechanisms, including the modulation of dopaminergic transmission and inhibition of pro-inflammatory cytokines.
  • Anti-addiction Properties : It has demonstrated efficacy in reducing cravings for opioids and cocaine, making it a candidate for addiction treatment.
  • Anti-inflammatory Activity : D-THP possesses anti-inflammatory properties that could be beneficial in treating various inflammatory diseases.
  • Neuroprotective Effects : Research indicates that D-THP may protect against neurodegenerative conditions by modulating neurotransmitter systems.

Comprehensive Data Table

Application AreaMechanism of ActionKey Findings
Pain ManagementModulates dopaminergic pathwaysSignificant reduction in pain behaviors in animal models
Drug AddictionReduces cravings for opioids and stimulantsIncreased abstinence rates in heroin users after treatment
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced inflammation in models of arthritis and injury
NeuroprotectionEnhances neurotrophic factor signalingPotential benefits observed in models of cerebral ischemia

Pain Management in Neuropathic Pain

A study conducted by Guo et al. (2014) investigated the analgesic effects of D-THP on neuropathic pain induced by oxaliplatin. The results indicated that D-THP administration significantly improved mechanical withdrawal thresholds and reduced pain-related behaviors in mice. The analgesic effect was attributed to the activation of dopamine receptors and modulation of acid-sensing ion channels (ASICs) .

Treatment of Drug Addiction

In a randomized controlled trial involving 120 heroin-dependent patients, D-THP was administered over four weeks. The treatment resulted in a significant reduction in protracted abstinence withdrawal syndrome (PAWS) symptoms and an increase in the abstinence rate to 47.8% compared to 15.2% in the placebo group . This study highlights the potential of D-THP as a therapeutic agent for addiction management.

Anti-inflammatory Effects

Research by Zhao et al. (2011) demonstrated that D-THP significantly reduced the severity of experimental primary dysmenorrhea in rat models. The compound inhibited immune reactivity and alleviated systemic hyperalgesia, showcasing its potential as an anti-inflammatory agent .

Mechanism of Action

D-Tetrahydropalmatine exerts its effects primarily through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 and D2 receptors, which helps in modulating dopamine levels in the brain. This mechanism is believed to contribute to its sedative and anxiolytic effects. Additionally, it has been shown to interact with other receptor types, including alpha-1 adrenergic receptors and GABA-A receptors, further enhancing its pharmacological profile .

Comparison with Similar Compounds

L-Tetrahydropalmatine (L-THP)

  • Chemical Properties: Shares the same molecular formula (C₂₁H₂₅NO₄) but differs in stereochemistry. CAS: 10097-84-4 .
  • Pharmacological Differences: Receptor Affinity: L-THP antagonizes D1, D2, D3 dopamine receptors and 5-HT1A . Pharmacokinetics: In rats, L-THP achieves higher plasma concentrations than D-THP after co-administration due to stereoselective absorption mediated by P-glycoprotein interactions .
  • Clinical Applications : L-THP is used in trials for cocaine/heroin addiction and schizophrenia due to its broader receptor activity .
Property D-THP L-THP
Dopamine Receptor D1 antagonist D1/D2/D3 antagonist
CYP450 Inhibition None CYP2D6 inhibitor
Plasma Concentration* Lower Higher
Key Clinical Use OCT1 inhibition Addiction therapy

*In rats administered 40 mg/kg racemic THP .

Tetrahydropalmatine Hydrochloride

  • Chemical Properties: Salt form with molecular formula C₂₁H₂₆ClNO₄ (molecular weight: 391.9 g/mol); CAS: 6024-83-5 .
  • Key Differences : Enhanced solubility and bioavailability compared to the free base form. Used in formulations to improve absorption.

DL-Tetrahydropalmatine (Racemic Mixture)

  • Pharmacological Profile : Combines effects of both isomers. Studies suggest synergistic effects in reducing morphine withdrawal symptoms and hepatoprotection in mice .
  • Analytical Challenges : Separation via ultra-high-performance liquid chromatography (UHPLC) is required to study isomer-specific effects .

Pharmacokinetic and Metabolic Comparisons

Absorption and Distribution

  • D-THP : Lower systemic exposure due to P-glycoprotein efflux; Tmax (time to peak concentration) correlates with dose but lags behind L-THP .
  • L-THP : Rapid absorption with higher Cmax (peak plasma concentration) in rats .

Metabolism

  • L-THP : Metabolized via glucuronidation and oxidation , with strong CYP2D6 inhibition increasing drug-drug interaction risks .

Biological Activity

D-Tetrahydropalmatine (D-THP), a tetrahydroisoquinoline alkaloid, is primarily derived from various plant sources, including Corydalis yanhusuo and Stephania epigaea. This compound has garnered attention for its diverse pharmacological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects. This article provides a comprehensive overview of the biological activity of D-THP, supported by case studies and detailed research findings.

D-THP exhibits a complex pharmacokinetic profile characterized by low bioavailability and rapid clearance in vivo. Studies indicate that it is inadequately absorbed through the intestine, necessitating advanced drug delivery systems to enhance its bioavailability. For instance, self-microemulsifying drug delivery systems have been proposed to improve absorption levels significantly .

1. Analgesic Effects

D-THP has demonstrated significant analgesic properties across various pain models. Research indicates that it exerts a dose-dependent anti-hyperalgesic effect mediated by dopamine D1 receptor (D1R) pathways. In animal models, D-THP effectively alleviated pain associated with conditions such as:

  • Bone Cancer Pain : Studies show that D-THP can prevent or reverse pain behaviors induced by tumor cell implantation through inhibition of microglial activation and pro-inflammatory cytokines .
  • Neuropathic Pain : D-THP has been shown to significantly reduce pain responses in models of oxaliplatin-induced neuropathic pain .

2. Anti-inflammatory Activity

D-THP exhibits potent anti-inflammatory effects by modulating various signaling pathways. It has been reported to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in several models. The mechanisms include:

  • Inhibition of NF-κB Pathway : D-THP decreases the expression of inflammatory markers through the inhibition of the NF-κB signaling pathway .
  • Regulation of PI3K/Akt Pathways : In models of myocardial injury, D-THP mitigates inflammatory responses via activation of PI3K/Akt pathways .

Neuroprotective Effects

D-THP showcases neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to antagonize dopamine receptors (D1, D2, and D3) suggests potential therapeutic applications in conditions like Parkinson's disease and drug addiction recovery .

Case Studies

A study involving morphine withdrawal highlighted that administration of D-THP facilitated recovery from hyperalgesia during extended withdrawal periods, indicating its role in pain management during opioid cessation .

Antitumor Activity

Emerging evidence suggests that D-THP may possess antitumor properties. In vitro studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Further research is needed to elucidate its mechanisms in cancer therapy fully.

Summary Table of Biological Activities

Activity TypeMechanism/EffectReferences
AnalgesicInhibition of microglial activation ,
Anti-inflammatoryInhibition of NF-κB and PI3K/Akt pathways ,
NeuroprotectiveAntagonism at dopamine receptors ,
AntitumorInduction of apoptosis in cancer cells ,

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing D-Tetrahydropalmatine from natural sources?

  • Methodology : D-THP is typically extracted from Corydalis species using ethanol or methanol-based solvent extraction, followed by chromatographic purification (e.g., HPLC or TLC). Structural confirmation involves NMR, mass spectrometry, and X-ray crystallography. Purity assessment requires HPLC-UV or LC-MS, with ≥95% purity recommended for pharmacological studies .
  • Key considerations : Optimize solvent polarity to avoid co-extraction of structurally similar alkaloids (e.g., L-THP), which may confound biological activity results .

Q. How do researchers validate D-THP’s dopamine receptor antagonism in vitro?

  • Experimental design : Use radioligand binding assays (e.g., [³H]-SCH-23390 for D1 receptors) to measure competitive displacement. Functional antagonism is confirmed via cAMP accumulation assays in HEK-293 cells transfected with human D1 receptors. Include positive controls (e.g., SCH-23390) and negative controls (vehicle-only) .
  • Data interpretation : Calculate IC₅₀ values and compare with literature. Note that D-THP exhibits higher affinity for D1 over D2 receptors (e.g., Ki values of 0.28 µM vs. 1.4 µM in rat striatal membranes) .

Advanced Research Questions

Q. What experimental strategies address contradictions in D-THP’s reported receptor specificity?

  • Contradiction analysis : Some studies report D1-selective antagonism , while others note activity at 5-HT1A receptors . To resolve discrepancies:

  • Perform dose-response curves across receptor subtypes.
  • Use knockout models (e.g., D1 receptor-null mice) to isolate off-target effects.
  • Apply molecular docking simulations to compare binding affinities across receptor structures .
    • Table : Reported Receptor Affinities of D-THP
ReceptorKi (µM)Model SystemSource
D10.28Rat striatum
5-HT1A1.1HEK-293 cells

Q. How can researchers ensure reproducibility in D-THP’s neuropharmacological studies?

  • Best practices :

  • Standardize animal models (e.g., Sprague-Dawley rats for epilepsy studies) and administration routes (oral vs. intraperitoneal).
  • Control for stereoisomer contamination (e.g., L-THP) using chiral chromatography .
  • Publish raw data on platforms like Zenodo to enable meta-analyses .
    • Case study : Inconsistent anticonvulsant effects in rodent models may arise from variations in seizure induction methods (e.g., pentylenetetrazole vs. kainic acid) .

Methodological Challenges

Q. What techniques resolve conflicting data on D-THP’s OCT1 inhibition efficacy?

  • Approach :

  • Use fluorescent substrate assays (e.g., ASP+ uptake in HEK-OCT1 cells) with real-time kinetic analysis.
  • Compare inhibition potency across species (human vs. rodent OCT1) due to transporter heterogeneity .
    • Critical step : Normalize data to baseline transporter activity (measured via qPCR or Western blot) to account for cell-line variability .

Q. How should researchers design studies to differentiate D-THP’s analgesic mechanisms from its sedative effects?

  • Experimental framework :

Conduct behavioral assays (e.g., tail-flick test) with simultaneous EEG monitoring to correlate pain thresholds with sedation levels.

Administer selective antagonists (e.g., D1 antagonist SCH-23390) to isolate receptor-specific analgesia.

Measure dopamine release via microdialysis in pain-processing regions (e.g., periaqueductal gray) .

Data Reporting and Ethics

Q. What guidelines ensure transparent reporting of D-THP’s preclinical data?

  • Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including:

  • Detailed sample size justification.
  • Full disclosure of exclusion criteria (e.g., outlier responses).
  • Raw data deposition in public repositories .
    • Ethical note : Disclose conflicts of interest (e.g., funding from alkaloid suppliers) and adhere to institutional chemical safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tetrahydropalmatine
Reactant of Route 2
Reactant of Route 2
D-Tetrahydropalmatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.